molecular formula C26H54 B1203523 3-Methylpentacosane CAS No. 6902-54-1

3-Methylpentacosane

Cat. No.: B1203523
CAS No.: 6902-54-1
M. Wt: 366.7 g/mol
InChI Key: VNSJCJLDAGMPAO-UHFFFAOYSA-N
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Description

3-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a methyl-branched alkane, specifically a derivative of pentacosane, where a methyl group is attached to the third carbon atom. This compound is commonly found in the cuticular hydrocarbons of insects, playing a crucial role in waterproofing and chemical communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentacosane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process often includes distillation and purification steps to isolate the desired product from by-products and unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Haloalkanes.

Scientific Research Applications

3-Methylpentacosane has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.

    Biology: Plays a role in the study of insect physiology and behavior, particularly in understanding chemical communication and waterproofing mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.

Mechanism of Action

The mechanism of action of 3-Methylpentacosane in biological systems involves its role as a cuticular hydrocarbon in insects. It forms a protective layer on the insect cuticle, preventing water loss and serving as a chemical signal for communication. The molecular targets include the cuticular surface and olfactory receptors in insects, which detect the hydrocarbon for recognition and signaling purposes .

Comparison with Similar Compounds

Comparison: 3-Methylpentacosane is unique due to its specific chain length and branching, which influence its physical properties and biological functions. Compared to straight-chain alkanes like pentacosane, it has a lower melting point and different chemical reactivity. Its branched structure also affects its role in insect communication, making it more effective in certain signaling pathways .

Properties

IUPAC Name

3-methylpentacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(3)5-2/h26H,4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSJCJLDAGMPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988774
Record name 3-Methylpentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6902-54-1
Record name 3-Methylpentacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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